molecular formula C19H20FN3O B2481346 (1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1207056-63-0

(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2481346
CAS RN: 1207056-63-0
M. Wt: 325.387
InChI Key: RSGXXQUXDFIFLI-UHFFFAOYSA-N
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Description

The compound belongs to a class of arylcycloalkylamines, characterized by their structural features, which include arylalkyl substituents that significantly influence their chemical and physical properties. Arylcycloalkylamines, such as phenyl piperidines and piperazines, are noteworthy for their binding affinity at D2-like receptors, a property exploited in the development of several antipsychotic agents (Sikazwe et al., 2009).

Synthesis Analysis

The synthesis of compounds like "(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" typically involves complex synthetic pathways that may include the formation of fluorinated pyridines as key intermediates. These processes often entail fluorination reactions, nucleophilic substitutions, and the construction of the piperazine scaffold, which is crucial for the final molecule's pharmacological activity (Shestopalov et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific pharmacophoric groups, including arylalkyl substituents, which are essential for their activity at D2-like receptors. The presence of the fluorophenyl group and the piperazinyl moiety plays a crucial role in defining their binding affinity and selectivity. The structural analysis focuses on understanding how these moieties contribute to the compound's overall pharmacological profile (Sikazwe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various receptors through their arylalkyl moieties. The fluorophenyl group enhances the molecule's lipophilicity, which is significant for crossing biological membranes, whereas the piperazine ring is involved in receptor binding and activation. These interactions are pivotal in their mechanism of action, particularly for compounds targeting central nervous system receptors (Caccia, 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by the presence of the fluorophenyl and piperazine groups. The introduction of a fluorine atom can significantly alter the compound's lipophilicity and metabolic stability, impacting its pharmacokinetic properties and overall efficacy as a pharmacological agent (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, play a crucial role in the compound's pharmacological activity and metabolism. The structural elements, such as the cyclopropyl and pyridinyl groups, contribute to the molecule's overall reactivity, affecting its interaction with biological targets and metabolic enzymes (Pietra & Vitali, 1972).

Scientific Research Applications

Antitubercular Activity

A series of compounds related to the specified chemical structure, including [4-(aryloxy)phenyl]cyclopropyl methanones, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Certain derivatives demonstrated significant minimum inhibitory concentrations (MICs), highlighting the potential of these compounds in tuberculosis treatment. Notably, one compound showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 μg/mL. This compound was also orally active in mice, indicating its potential for further development as an antitubercular agent (Bisht et al., 2010).

Antiproliferative Activity

Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, including compounds related to (1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, has led to insights into their antiproliferative activity. These compounds were evaluated for their potential in inhibiting cell proliferation, with structural characterizations conducted using various spectroscopic and X-ray diffraction studies. The findings contribute to the understanding of the molecular interactions and stability of these compounds, which could be pivotal in designing new antiproliferative agents (Prasad et al., 2018).

5-HT1A Receptor Agonists

Another area of research involving derivatives of the specified chemical structure focuses on their role as selective, potent, and orally active agonists at 5-HT1A receptors. Incorporating a fluorine atom in specific positions of these compounds has resulted in enhanced and long-lasting 5-HT1A agonist activity in rats following oral administration. This modification not only improved the compounds' affinity and selectivity for 5-HT1A receptors over other receptors but also demonstrated their potent agonist activity both in vitro and in vivo. These findings underscore the therapeutic potential of these compounds, particularly in treating depression and anxiety disorders (Vacher et al., 1999).

Analgesic Effects in Neuropathic Pain

The derivatives have also been studied for their analgesic effects in models of neuropathic pain, such as trigeminal neuropathic pain. Specific compounds demonstrated dose-dependent decreases in hyperresponsiveness following chronic constriction injury, with effects comparable to those of baclofen and morphine. This suggests that 5-HT(1A) receptor agonists, including those related to the specified chemical structure, could offer new avenues for pain management, particularly in conditions like trigeminal neuralgia (Deseure et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The compound likely interacts with its targets in a similar manner, causing changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-16-6-4-15(5-7-16)19(8-9-19)18(24)23-13-11-22(12-14-23)17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGXXQUXDFIFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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